molecular formula C13H19NOS B14807125 3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine

3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine

Cat. No.: B14807125
M. Wt: 237.36 g/mol
InChI Key: VPBQYHVANSLODZ-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine is an organic compound with the molecular formula C13H19NOS and a molecular weight of 237.36 g/mol . This compound features a pyridine ring substituted with tert-butyl, cyclopropoxy, and methylthio groups, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butyl, cyclopropoxy, and methylthio groups through a series of substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For example, in biochemical studies, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-5-cyclopropoxy-2-(methylthio)pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can offer different reactivity and interactions compared to similar compounds .

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

3-tert-butyl-5-cyclopropyloxy-2-methylsulfanylpyridine

InChI

InChI=1S/C13H19NOS/c1-13(2,3)11-7-10(15-9-5-6-9)8-14-12(11)16-4/h7-9H,5-6H2,1-4H3

InChI Key

VPBQYHVANSLODZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC(=C1)OC2CC2)SC

Origin of Product

United States

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